1-Cyclopropylethanol
CAS No.: 765-42-4
Cat. No.: VC2479965
Molecular Formula: C5H10O
Molecular Weight: 86.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 765-42-4 |
---|---|
Molecular Formula | C5H10O |
Molecular Weight | 86.13 g/mol |
IUPAC Name | 1-cyclopropylethanol |
Standard InChI | InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 |
Standard InChI Key | DKKVKJZXOBFLRY-UHFFFAOYSA-N |
SMILES | CC(C1CC1)O |
Canonical SMILES | CC(C1CC1)O |
Introduction
Chemical Identity and Structure
1-Cyclopropylethanol (C₅H₁₀O) is an organic compound featuring a cyclopropyl group attached to a secondary alcohol. The compound possesses a chiral center at the carbon bearing the hydroxyl group, resulting in two enantiomeric forms. Its three-membered ring structure combined with an alcohol functional group creates unique reactivity patterns valuable in synthetic applications.
Molecular Structure
The compound consists of a cyclopropyl group (three-membered ring) attached to a carbon that also bears a hydroxyl group and a methyl group. This arrangement results in a secondary alcohol with a distinctive cyclopropyl substituent. The cyclopropyl ring's strained nature confers special reactivity characteristics to the molecule .
Chemical Identifiers
The compound has several critical identifiers used in chemical databases and literature:
Identifier Type | Value |
---|---|
Molecular Formula | C₅H₁₀O |
Molecular Weight | 86.13 g/mol |
Primary CAS Number | 765-42-4 (racemic mixture) |
SMILES | CC@HO (R-isomer) / CC@@HO (S-isomer) |
InChI | InChI=1S/C5H10O/c1-4(6)5-2-3-5/h4-6H,2-3H2,1H3 |
InChIKey | DKKVKJZXOBFLRY-UHFFFAOYSA-N (racemic) |
Table 1: Chemical identifiers for 1-Cyclopropylethanol
Synonyms
The compound is known by various names in scientific literature and commercial contexts:
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Cyclopropyl methyl carbinol
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α-Methylcyclopropanemethanol
-
Methylcyclopropylcarbinol
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Cyclopropanemethanol, α-methyl-
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1-Cyclopropylethan-1-ol
Physical Properties
1-Cyclopropylethanol displays physical properties consistent with its low molecular weight alcohol structure, existing as a clear, colorless liquid at standard conditions.
Property | Value |
---|---|
Physical State | Clear, colorless liquid |
Melting Point | -32.1°C |
Boiling Point | 120-122°C |
Density | 0.881 g/mL at 25°C |
Flash Point | 87°F (30.6°C) |
Refractive Index | n₂₀D reported but value not specified |
pKa | 15.17±0.20 (Predicted) |
Table 2: Physical properties of 1-Cyclopropylethanol
The relatively low melting point and moderate boiling point reflect the compound's small size and ability to form hydrogen bonds through its hydroxyl group. Its density is less than water, typical for many organic alcohols. The flash point indicates that the compound is flammable and requires appropriate safety precautions during handling .
Stereochemistry
1-Cyclopropylethanol contains one stereogenic center at the carbon bearing the hydroxyl group, resulting in two enantiomers: (R)-1-cyclopropylethanol and (S)-1-cyclopropylethanol. These stereoisomers have identical physical properties but opposite optical activities and potentially different biological activities.
(R)-1-Cyclopropylethanol
The (R)-enantiomer has the following specific identifiers:
-
CAS Number: 6516-09-2
-
InChIKey: DKKVKJZXOBFLRY-SCSAIBSYSA-N
-
SMILES: CC@HO
In this isomer, following the Cahn-Ingold-Prelog priority rules, the hydroxyl group is positioned to the right when the lowest priority group (hydrogen) is oriented away from the viewer.
(S)-1-Cyclopropylethanol
The (S)-enantiomer has distinct identifiers:
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CAS Number: 55637-37-1
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InChIKey: DKKVKJZXOBFLRY-BYPYZUCNSA-N
-
SMILES: CC@@HO
In this configuration, the hydroxyl group is positioned to the left according to CIP priority rules.
The separate commercial availability of both enantiomers highlights the importance of stereochemistry in applications where specific three-dimensional interactions are critical, particularly in pharmaceutical development .
Synthesis Methods
Several methods have been developed for the synthesis of 1-cyclopropylethanol, with modern approaches addressing safety and efficiency concerns present in historical methods.
Historical Synthesis Approaches
Earlier synthetic routes included:
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Reaction of homoallyl alcohol with diazomethane
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Multi-step process starting with butadiene and dibromocarbene to obtain vinylcyclopropane, followed by hydroboronation-oxidation
These classical methods had significant drawbacks:
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The first method used explosive diazomethane
-
The second method required bromoform (carcinogenic) and metallic sodium (explosive)
Spectroscopic Characterization
Spectroscopic data provides essential information for structural confirmation and purity assessment of 1-cyclopropylethanol.
Mass Spectrometry
Mass spectrometric analysis reveals characteristic fragmentation patterns. Major fragment ions (m/z) include:
m/z | Relative Intensity (%) |
---|---|
43.0 | 55.4 |
41.0 | 39.1 |
45.0 | 31.2 |
39.0 | 33.4 |
53.0 | 25.1 |
27.0 | 22.0 |
Table 3: Selected mass spectral data for 1-cyclopropylethanol
The fragmentation pattern reflects typical cleavage pathways for cyclopropyl-containing alcohols, including loss of water, ring-opening of the strained cyclopropyl group, and alpha-cleavage processes .
Applications and Uses
1-Cyclopropylethanol serves several important functions in chemical synthesis and research:
Pharmaceutical Intermediates
The compound functions as a key intermediate in the synthesis of various pharmaceutical compounds. Its unique cyclopropyl structure contributes specific conformational constraints and metabolic properties to drug molecules .
Agricultural Chemical Synthesis
1-Cyclopropylethanol serves as a building block in the preparation of agricultural chemicals, where the cyclopropyl moiety can confer particular stability or bioactivity profiles .
Precursor to Cyclopropylacetonitrile
One of the most significant applications is as a precursor to cyclopropylacetonitrile, which itself is an important intermediate in pharmaceutical synthesis. Multiple research publications (J. Med. Chem. 34, 2468(1991); J. Med. Chem. 39, 3070(1996) and J. Med. Chem. 41, 3515(1998)) highlight the importance of cyclopropylacetonitrile-derived compounds in medicinal chemistry .
Research and Educational Uses
The compound is also used in educational contexts to demonstrate stereochemistry concepts and cyclopropane chemistry, as evidenced by educational resources that utilize it as a teaching model8.
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